molecular formula C21H14Br2N4O B2382565 2-bromo-N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide CAS No. 321968-16-5

2-bromo-N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide

Cat. No.: B2382565
CAS No.: 321968-16-5
M. Wt: 498.178
InChI Key: DCULJQYKDZANSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide is a brominated benzohydrazide derivative featuring a quinazoline core substituted with a phenyl group and two bromine atoms. The benzohydrazide moiety is linked to the quinazoline ring via a hydrazide bond, forming a structurally complex molecule.

The quinazoline scaffold is known for its bioactivity, and bromination enhances lipophilicity and binding affinity to biological targets . The dual bromine substitution in this compound likely improves its stability and interaction with hydrophobic enzyme pockets, making it a candidate for drug development.

Properties

IUPAC Name

2-bromo-N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br2N4O/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)25-21(24-18)27-26-20(28)15-8-4-5-9-17(15)23/h1-12H,(H,26,28)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCULJQYKDZANSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide typically involves the reaction of 6-bromo-4-phenylquinazoline-2-amine with 2-bromobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups present in the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide has been explored for various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is being conducted to explore its potential therapeutic effects, including anti-mycobacterial activity.

    Industry: The compound may have applications in the development of new materials and environmental remediation.

Mechanism of Action

The mechanism of action of 2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues

a. 2-Bromo-N'-(2-((4-Oxo-3,4,5,6,7,8-Hexahydroquinazolin-2-yl)Thio)Acetyl)Benzohydrazide (18g)

  • Structure : Features a saturated hexahydroquinazoline ring instead of the aromatic quinazoline in the target compound.
  • Synthesis : Prepared via condensation of brominated benzohydrazide with a hexahydroquinazoline-thioacetyl intermediate .
  • Physicochemical Data: Melting Point: Not explicitly reported, but similar brominated benzohydrazides (e.g., 17g) have melting points of 233–235°C . NMR Data: $^{13}\text{C-NMR}$ peaks at 128.54–166.60 ppm for aromatic and carbonyl carbons .
  • Bioactivity : Antimicrobial activity against Gram-positive and Gram-negative bacteria, comparable to other brominated hydrazides .

b. 6-Bromo-2-Phenyl-3-Substituted Quinazolin-4(3H)-Ones (BQ Series)

  • Structure: Shares the 6-bromo-4-phenylquinazoline core but lacks the benzohydrazide side chain. Instead, substituents include metformin, aminopyridines, or hydrazide groups .
  • Synthesis: Reacting 6-bromo-2-phenyl-1,3,4-benzoxazinone with amino reagents (e.g., benzohydrazide) in acetic acid .
  • Bioactivity : Demonstrated anti-inflammatory and analgesic activities in vivo, with some derivatives showing superior potency to standard drugs like diclofenac .

c. 2-Bromo-N'-[5-Nitro-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene]Benzohydrazide (2d)

  • Structure : Replaces the quinazoline ring with an indolylidene moiety.
  • Physicochemical Data :
    • Melting Point: 268.4°C.
    • IR: Strong C=O (1650 cm$^{-1}$) and N-H (3250 cm$^{-1}$) stretches .
Physicochemical and Spectral Properties Comparison
Compound Melting Point (°C) $^{1}\text{H-NMR}$ (δ ppm) $^{13}\text{C-NMR}$ (δ ppm) Elemental Analysis (C, H, N)
Target Compound Not Reported Aromatic H: 7.2–8.2; NH: ~10.1 (estimated) 110–170 (aromatic, carbonyl) Estimated C: ~50%; H: ~3%; N: ~12%
17g (Brominated Benzohydrazide) 233–235 7.3–8.1 (aromatic), 10.3 (NH) 123.5–166.6 C: 51.77%; H: 4.72%; N: 14.48%
BQ1 (Quinazolinone) 255–260 2.51 (6H, s, CH$_3$), 7.39–8.11 (aromatic) 170.5 (C=O), 164.7 (C=N) Not explicitly reported
Pharmacological Activities
Compound Biological Activity Mechanism/Application
Target Compound Hypothesized: Anticancer, antimicrobial Bromine enhances DNA intercalation potential
4-Bromo-N’-(Pyridin-4-Ylmethylene)Benzohydrazide MIC = 3.13 μg/mL against E. coli and P. aeruginosa Disrupts bacterial membrane integrity
6-Bromo Quinazolinones Anti-inflammatory (ED$_{50}$ = 25 mg/kg) COX-2 inhibition
2d (Indolylidene Derivative) CDK2 inhibition (IC$_{50}$ ~5 μM) Competes with ATP binding

Biological Activity

Introduction

2-bromo-N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinazoline backbone, which is known for various biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C15H12Br2N4O
  • Molecular Weight : 392.19 g/mol

The presence of bromine atoms and the hydrazide functional group are significant for its interaction with biological targets.

Antiviral Activity

Research has indicated that quinazoline derivatives exhibit antiviral properties. A study focusing on related compounds demonstrated that certain 6-bromoquinazoline derivatives showed potent activity against various viruses, including Herpes simplex and Vaccinia virus. For instance, a derivative with similar structural features exhibited a minimum inhibitory concentration (MIC) of 1.92 µg/ml against the Vaccinia virus in cell cultures .

Antibacterial Activity

Quinazoline derivatives have also been evaluated for antibacterial properties. A recent study highlighted that compounds with similar structures demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds showed higher efficacy than standard antibiotics like Ciprofloxacin, suggesting their potential as therapeutic agents in treating bacterial infections .

Cytotoxicity

The cytotoxic effects of quinazoline derivatives have been assessed in various cancer cell lines. For example, studies have shown that some derivatives induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy . The mechanism of action often involves the inhibition of specific kinases or interference with cellular signaling pathways.

Case Studies

  • Antiviral Efficacy : A study conducted on a series of 6-bromoquinazoline derivatives found that one compound significantly inhibited HIV replication in MT-4 cells, indicating its potential as an anti-HIV agent .
  • Antibacterial Evaluation : In another research effort, a newly synthesized quinazoline derivative was tested against multiple bacterial strains, showing promising results in inhibiting growth and demonstrating lower MIC values compared to traditional antibiotics .

Summary of Biological Activities

Activity TypeCompound TestedMIC (µg/ml)Reference
Antiviral6-Bromo-2-phenyl-3-[...]-4(3H)-quinazolinone1.92
Antibacterial6-Bromo-2-(O-Aminophenyl)-3-Aminoquinazolinone< 10 (against S. aureus)
CytotoxicityQuinazoline derivativeIC50 = 5 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.